molecular formula C10H13N5 B1482150 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098057-75-9

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1482150
CAS No.: 2098057-75-9
M. Wt: 203.24 g/mol
InChI Key: ILFLBZKVQQFMSZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound notable for its unique bicyclic structure, which combines imidazole and pyrazole rings. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • Structural Features : The compound features a cyclopropyl group at the 6th position and a methyl group at the 1st nitrogen atom of the imidazole ring, along with a carboximidamide group at the 7th position of the pyrazole ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

  • Antitumor Activity : Compounds within the imidazo[1,2-b]pyrazole class have shown promising results in inhibiting cancer cell lines by targeting key enzymes involved in tumor progression. Notably, pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer therapy .
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory pathways. Studies have indicated that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary investigations into related compounds have revealed antibacterial and antifungal activities. For instance, certain pyrazole derivatives demonstrated significant efficacy against various pathogenic fungi .

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in cell signaling pathways, which is crucial for its antitumor activity . For example, it could modulate the activity of p38 MAPK or other kinases linked to cancer proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in inflammation and cancer .

Case Studies and Experimental Data

A series of studies have explored the biological activities of pyrazole derivatives similar to this compound:

Study FocusKey Findings
Antitumor ActivityPyrazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting synergistic effects when combined with doxorubicin .
Anti-inflammatory ActivityCertain derivatives inhibited LPS-induced production of nitric oxide and TNF-alpha in vitro, indicating potential for treating inflammatory conditions .
Antimicrobial ActivitySome synthesized pyrazoles displayed notable antifungal activity against pathogens like Rhizoctonia solani, with EC50 values lower than commercial fungicides .

Properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14-4-5-15-10(14)7(9(11)12)8(13-15)6-2-3-6/h4-6H,2-3H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFLBZKVQQFMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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